N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20007370
InChI: InChI=1S/C16H15N3O2S/c1-11-14(22-16(17-11)19-9-3-4-10-19)15(20)18-12-5-7-13(21-2)8-6-12/h3-10H,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC20007370

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H15N3O2S/c1-11-14(22-16(17-11)19-9-3-4-10-19)15(20)18-12-5-7-13(21-2)8-6-12/h3-10H,1-2H3,(H,18,20)
Standard InChI Key WDXFMNQCQUSTQG-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Introduction

N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrole moiety, and a carboxamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with thiazole derivatives. Thiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties, making them valuable candidates for drug development.

Synthesis and Chemical Reactivity

The synthesis of N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity. The compound's reactivity can be attributed to its functional groups, particularly the thiazole and carboxamide moieties.

Biological Activities and Applications

Thiazole derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of N-(4-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide suggests it may interact with various biological pathways, although specific biological data for this compound may require further investigation.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylthiazoleContains thiazole ringAntimicrobial
5-MethylthiazoleSimilar thiazole structureAnticancer
2-AminothiazoleContains amino group on thiazoleAnticonvulsant
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamideThiazole and phenyl moieties with fluorine and methoxy groupsPotential anticancer and anticonvulsant

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator